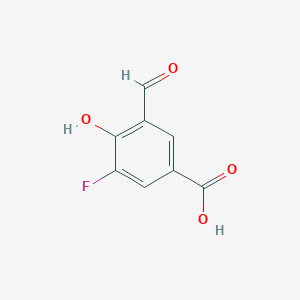
3-Fluoro-5-formyl-4-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-formyl-4-hydroxybenzoic acid: is an organic compound with the molecular formula C8H5FO4 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a hydroxyl group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-formyl-4-hydroxybenzoic acid can be achieved through several methods. One common approach involves the demethylation of 3-fluoro-4-methoxybenzoic acid . This process typically requires the use of strong acids or bases to remove the methoxy group and introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-formyl-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Fluoro-5-carboxy-4-hydroxybenzoic acid.
Reduction: 3-Fluoro-5-hydroxymethyl-4-hydroxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-formyl-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-formyl-4-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the formyl group.
4-Formyl-3-hydroxybenzoic acid: Similar structure but lacks the fluorine atom.
3-Formyl-4-hydroxybenzoic acid: Similar structure but lacks the fluorine atom and has the formyl group in a different position.
Uniqueness
3-Fluoro-5-formyl-4-hydroxybenzoic acid is unique due to the combination of the fluorine atom, formyl group, and hydroxyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H5FO4 |
|---|---|
Molekulargewicht |
184.12 g/mol |
IUPAC-Name |
3-fluoro-5-formyl-4-hydroxybenzoic acid |
InChI |
InChI=1S/C8H5FO4/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-3,11H,(H,12,13) |
InChI-Schlüssel |
RIWHSPVIVGOQEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C=O)O)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)

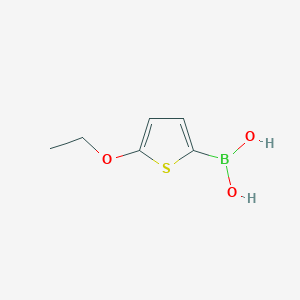
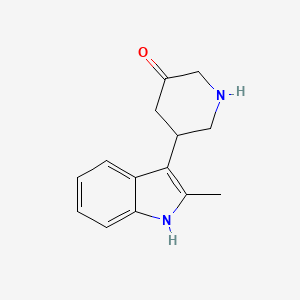
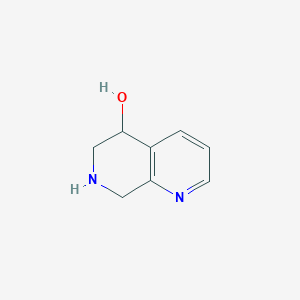
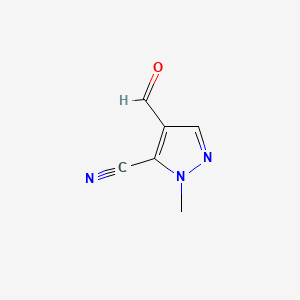

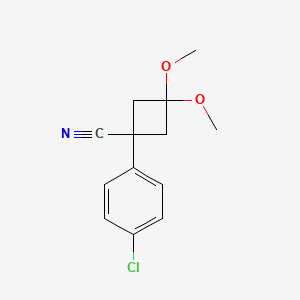


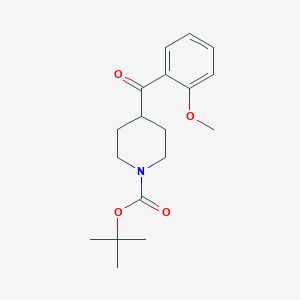
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione](/img/structure/B13930108.png)

![2-(Difluoro(phenoxy)methyl)benzo[d]thiazole](/img/structure/B13930120.png)
